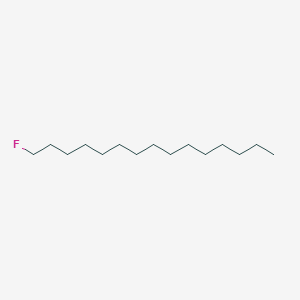

1-Fluoropentadecane

Übersicht

Beschreibung

1-Fluoropentadecane is an organic compound with the molecular formula C15H31F It is a member of the alkyl fluorides family, characterized by the presence of a fluorine atom attached to a long carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoropentadecane can be synthesized through several methods. One common approach involves the fluorination of pentadecane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process often includes steps such as purification and distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoropentadecane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Reduction of this compound can lead to the formation of pentadecane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pentadecanes.

Oxidation Reactions: Products include 1-fluoropentadecanol, 1-fluoropentadecanal, and 1-fluoropentadecanoic acid.

Reduction Reactions: The primary product is pentadecane.

Wissenschaftliche Forschungsanwendungen

1-Fluoropentadecane has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorine substitution on the physical and chemical properties of long-chain hydrocarbons.

Biology: The compound is investigated for its potential biological activity and interactions with biological membranes.

Medicine: Research explores its potential use in drug delivery systems due to its lipophilic nature.

Industry: It is used in the development of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Wirkmechanismus

The mechanism of action of 1-fluoropentadecane involves its interaction with molecular targets through the fluorine atom. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with other molecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as specific binding interactions with proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

1-Fluoropentane: A shorter chain analog with similar chemical properties but different physical characteristics.

1-Fluorohexadecane: A longer chain analog with increased hydrophobicity and different reactivity.

1-Fluorododecane: Another long-chain alkyl fluoride with distinct applications and properties.

Uniqueness: 1-Fluoropentadecane is unique due to its specific chain length and the presence of a single fluorine atom. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Biologische Aktivität

1-Fluoropentadecane, a fluorinated alkane with the molecular formula C15H31F, has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological membranes, effects on enzyme activity, and implications for medicinal chemistry.

This compound is characterized by the substitution of one hydrogen atom in pentadecane with a fluorine atom. This modification can significantly alter the compound's hydrophobicity, stability, and reactivity compared to its non-fluorinated counterparts.

Interactions with Biological Membranes

Research indicates that fluorinated compounds like this compound can interact with lipid membranes, potentially influencing membrane fluidity and permeability. These interactions are crucial for understanding how such compounds may affect cellular processes.

- Hydrophobic Effects : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance its ability to integrate into lipid bilayers, affecting membrane dynamics and function.

- Membrane Disruption : Studies have shown that fluorinated alkanes can disrupt lipid membranes at certain concentrations, leading to increased permeability and potential cytotoxic effects.

Enzyme Interaction Studies

This compound has been investigated for its effects on various enzymes, particularly desaturases involved in fatty acid metabolism.

- Desaturase Inhibition : Similar to other fluorinated fatty acids, this compound may act as an inhibitor of desaturases. These enzymes are essential for introducing double bonds into fatty acid chains, which is critical for the biosynthesis of unsaturated fatty acids in organisms .

- Case Study : In studies involving the desaturation process in insects, it was found that fluorinated derivatives could inhibit enzyme activity by mimicking natural substrates but failing to undergo further reaction steps .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Fatty Acid Desaturases

In a study examining the effects of various fluorinated fatty acids on the enzyme activity of desaturases from Spodoptera littoralis, it was observed that this compound exhibited moderate inhibitory effects. The experimental setup involved incubating pheromone glands with various substrates and measuring the production of desaturated products. The results indicated that fluorinated derivatives could effectively compete with natural substrates for enzyme binding sites .

Case Study 2: Membrane Disruption Effects

Another study focused on the cytotoxic effects of this compound on cultured mammalian cells. The compound was applied at varying concentrations to observe its impact on cell viability and membrane integrity. Results indicated significant cell death at higher concentrations, attributed to membrane disruption caused by the hydrophobic nature of the compound.

Implications for Medicinal Chemistry

The unique properties of this compound suggest potential applications in drug design and development. Its ability to interact with biological membranes and inhibit specific enzymes could be harnessed for therapeutic purposes:

- Drug Delivery Systems : The enhanced membrane permeability may facilitate drug delivery across cellular barriers.

- Enzyme Modulators : As an enzyme inhibitor, it could serve as a lead compound for developing new pharmaceuticals targeting metabolic pathways.

Eigenschaften

IUPAC Name |

1-fluoropentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDLVHRJPXHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526475 | |

| Record name | 1-Fluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-17-5 | |

| Record name | 1-Fluoropentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.